Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical and biological research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
- Tert-butyl N-[(1R,2R,4R)-5-oxobicyclo[2.2.1]heptan-2-yl]carbamate
Uniqueness
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKFUNPSCZRAT-IWSPIJDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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